molecular formula C8H2ClF6NO2 B14046359 1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene

Cat. No.: B14046359
M. Wt: 293.55 g/mol
InChI Key: MQCLESZSKZIULQ-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene is an organic compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 1,3-Bis(trifluoromethyl)-4-chlorobenzene using a mixture of concentrated nitric and sulfuric acids. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .

Comparison with Similar Compounds

1,3-Bis(trifluoromethyl)-4-chloro-2-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H2ClF6NO2

Molecular Weight

293.55 g/mol

IUPAC Name

1-chloro-3-nitro-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF6NO2/c9-4-2-1-3(7(10,11)12)6(16(17)18)5(4)8(13,14)15/h1-2H

InChI Key

MQCLESZSKZIULQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F)Cl

Origin of Product

United States

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